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Compound of Interest

Compound Name: Bis-Mal-PEG19

Cat. No.: B8025130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional crosslinker Bis-Maleimide-

PEG19 (Bis-Mal-PEG19), focusing on its molecular characteristics and applications in

bioconjugation, drug delivery, and proteomics.

Core Molecular Properties
Bis-Mal-PEG19 is a homobifunctional crosslinking reagent that contains two maleimide groups

at the termini of a 19-unit polyethylene glycol (PEG) spacer. The maleimide groups selectively

react with sulfhydryl (thiol) groups to form stable thioether bonds, making it an ideal tool for

conjugating and crosslinking molecules containing cysteine residues.[1][2]

Quantitative Data Summary
The key quantitative properties of Bis-Mal-PEG19 are summarized in the table below for easy

reference and comparison.
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Property Value

Molecular Weight ~1199.34 g/mol

Spacer Arm Length ~70.3 Å (calculated)

Molecular Formula C₅₄H₉₄N₄O₂₅

Purity Typically ≥95%

Solubility Soluble in water, DMSO, DMF, and chloroform

Calculation of Spacer Arm Length
The approximate spacer arm length was calculated based on the sum of the bond lengths of

the atoms constituting the polyethylene glycol (PEG19) chain and the linkage to the maleimide

groups. The calculation assumes a fully extended conformation.

PEG unit (O-CH₂-CH₂): 19 units

Bond lengths:

C-C: ~1.54 Å[3][4]

C-O: ~1.43 Å[5]

C-N: ~1.47 Å

Calculation: (19 × (1.43 Å + 1.54 Å + 1.43 Å)) + Linker atoms ≈ 70.3 Å

Experimental Protocols
The following are detailed methodologies for common applications of Bis-Mal-PEG19, adapted

from established bioconjugation protocols.

General Protocol for Protein-Protein Crosslinking
This protocol outlines the general steps for crosslinking two proteins containing accessible

cysteine residues.
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Materials:

Protein A (with accessible thiol groups)

Protein B (with accessible thiol groups)

Bis-Mal-PEG19

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5,

degassed

Reducing Agent (e.g., DTT or TCEP)

Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)

Anhydrous DMSO or DMF

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

Protein Preparation:

If necessary, reduce disulfide bonds in the proteins to generate free thiols using a suitable

reducing agent like DTT or TCEP.

Remove the reducing agent by dialysis or using a desalting column.

Dissolve the purified proteins in degassed conjugation buffer.

Crosslinker Preparation:

Immediately before use, dissolve Bis-Mal-PEG19 in anhydrous DMSO or DMF to prepare

a stock solution (e.g., 10 mM).

Crosslinking Reaction:

Add a 10- to 20-fold molar excess of the Bis-Mal-PEG19 stock solution to the protein

mixture.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle

stirring.

Quenching:

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with

any excess Bis-Mal-PEG19.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the crosslinked protein conjugate from unreacted materials using size-exclusion

chromatography (SEC).

Characterization:

Analyze the purified conjugate by SDS-PAGE to confirm crosslinking and assess purity.

Further characterization can be performed using mass spectrometry.

Protocol for Antibody-Drug Conjugate (ADC) Formation
via Cysteine Residues
This protocol describes the conjugation of a thiol-containing drug linker to an antibody with

accessible cysteine residues.

Materials:

Monoclonal Antibody (mAb) with engineered or accessible cysteine residues

Thiol-containing drug-linker

Bis-Mal-PEG19

Reduction Buffer: PBS with 10 mM EDTA, pH 7.4

Conjugation Buffer: PBS, pH 7.2
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Reducing Agent (e.g., TCEP)

Quenching Reagent (e.g., N-acetylcysteine)

Anhydrous DMSO or DMF

SEC or dialysis system for purification

Procedure:

Antibody Reduction:

Partially reduce the antibody to expose cysteine residues by incubation with a controlled

amount of TCEP in reduction buffer.

Remove the TCEP by SEC or dialysis against conjugation buffer.

Conjugation of Drug-Linker to Bis-Mal-PEG19:

React the thiol-containing drug-linker with one of the maleimide groups of Bis-Mal-PEG19
in a suitable solvent.

Purify the drug-linker-PEG-maleimide conjugate.

Antibody-Drug Conjugation:

Add the purified drug-linker-PEG-maleimide to the reduced antibody at a desired molar

ratio.

Incubate at room temperature for 1-4 hours.

Quenching:

Add N-acetylcysteine to quench any unreacted maleimide groups.

Purification and Characterization:

Purify the ADC using SEC or dialysis.
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Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic

interaction chromatography (HIC) or mass spectrometry.

Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes involving bifunctional crosslinkers

like Bis-Mal-PEG19.

General Workflow for Protein-Protein Crosslinking
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Caption: A typical workflow for crosslinking two thiol-containing proteins using Bis-Mal-PEG19.

PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of a Proteolysis Targeting Chimera

(PROTAC), where a PEG linker like that in Bis-Mal-PEG19 connects a warhead (targeting the

protein of interest) and an E3 ligase ligand.
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Caption: The mechanism of PROTAC-induced protein degradation, a key application for PEG

linkers.

Experimental Workflow for PROTAC Synthesis
This diagram outlines a synthetic workflow for creating a PROTAC, a process where a

bifunctional linker like Bis-Mal-PEG19 is crucial.
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Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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